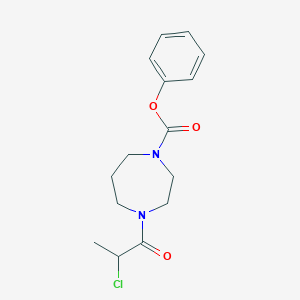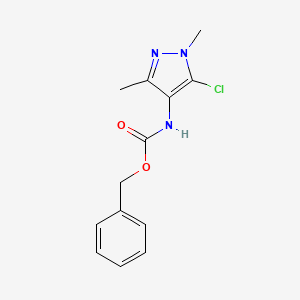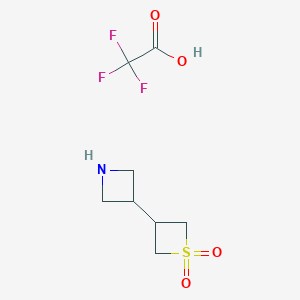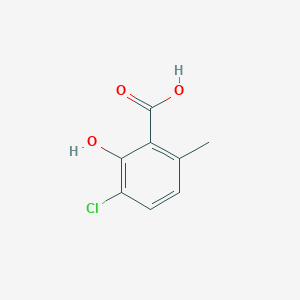
3-Chloro-2-hydroxy-6-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-hydroxy-6-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group attached to the benzene ring
作用機序
Target of Action
The primary targets of 3-Chloro-2-hydroxy-6-methylbenzoic acid are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
Similar compounds have been known to undergo reactions at the benzylic position . This could potentially lead to interactions with its targets, resulting in changes at the molecular level.
Biochemical Pathways
A related compound, 3-chloro-2-methylbenzoate, has been shown to be metabolized by pseudomonas cepacia mb2 through the meta fission pathway . This pathway involves the breakdown of complex organic compounds into simpler ones, with the subsequent liberation of chloride .
Pharmacokinetics
The compound’s molecular weight (186596) and linear formula (C8H7ClO3) suggest that it may have certain pharmacokinetic properties
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-2-hydroxy-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-hydroxy-6-methylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper stoichiometry of reactants to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
化学反応の分析
Types of Reactions
3-Chloro-2-hydroxy-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy-methylbenzoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-2-oxo-6-methylbenzoic acid.
Reduction: 2-Hydroxy-6-methylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
3-Chloro-2-hydroxy-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
類似化合物との比較
Similar Compounds
2-Hydroxy-6-methylbenzoic acid: Lacks the chlorine atom, resulting in different chemical reactivity.
3-Chloro-2-methylbenzoic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
3-Chloro-4-hydroxybenzoic acid: The position of the hydroxyl group is different, leading to variations in chemical properties.
Uniqueness
3-Chloro-2-hydroxy-6-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-chloro-2-hydroxy-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAYZYWQJZZSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
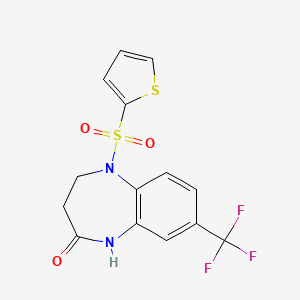
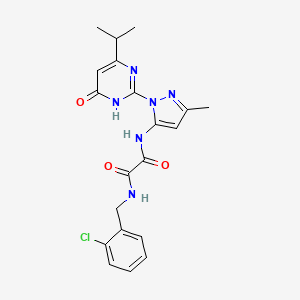
![4,8-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B2775095.png)
![methyl 2-(4-{7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate](/img/structure/B2775097.png)
![1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-(2-fluorophenyl)ethan-1-one](/img/structure/B2775098.png)
![4-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2775100.png)
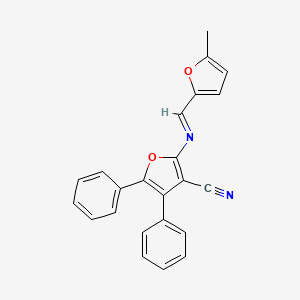
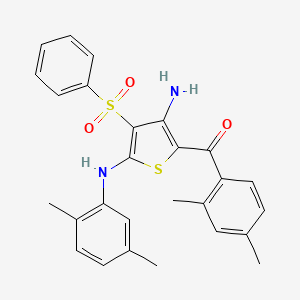
![methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2775105.png)
![4-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one dihydrochloride](/img/structure/B2775106.png)
